molecular formula C13H14IN5O5 B14165855 1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-beta-D-ribofuranuronic acid

1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-beta-D-ribofuranuronic acid

Cat. No.: B14165855
M. Wt: 447.19 g/mol
InChI Key: BPWZMRNNBQGXEV-UHFFFAOYSA-N
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Description

1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-beta-D-ribofuranuronic acid is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry and biochemistry for their potential therapeutic properties, particularly in antiviral and anticancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-beta-D-ribofuranuronic acid typically involves multiple steps, including the iodination of purine derivatives and the protection of ribofuranuronic acid. Common reagents used in these reactions include iodine, protecting groups like isopropylidene, and various solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-beta-D-ribofuranuronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups.

    Reduction: Reduction of iodinated purine to purine derivatives.

    Substitution: Halogen exchange reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH, and solvent systems.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-purine derivatives, while substitution reactions may result in different halogenated purine compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

In biological research, nucleoside analogs like this compound are often used to study DNA and RNA synthesis, as well as enzyme interactions.

Medicine

In medicine, such compounds are investigated for their potential antiviral and anticancer properties. They may inhibit viral replication or interfere with cancer cell proliferation.

Industry

In the pharmaceutical industry, this compound may be used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-beta-D-ribofuranuronic acid involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and various signaling pathways related to cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Amino-2-chloro-9H-purin-9-yl)-1-deoxy-beta-D-ribofuranuronic acid
  • 1-(6-Amino-2-bromo-9H-purin-9-yl)-1-deoxy-beta-D-ribofuranuronic acid

Uniqueness

The uniqueness of 1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-beta-D-ribofuranuronic acid lies in its specific iodination, which can confer distinct chemical and biological properties compared to its chloro and bromo analogs. This may result in different reactivity and potency in various applications.

Properties

Molecular Formula

C13H14IN5O5

Molecular Weight

447.19 g/mol

IUPAC Name

4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid

InChI

InChI=1S/C13H14IN5O5/c1-13(2)23-5-6(24-13)10(22-7(5)11(20)21)19-3-16-4-8(15)17-12(14)18-9(4)19/h3,5-7,10H,1-2H3,(H,20,21)(H2,15,17,18)

InChI Key

BPWZMRNNBQGXEV-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C(N=C(N=C43)I)N)C

Origin of Product

United States

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